molecular formula C12H11N5 B7530160 N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine

N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine

Cat. No.: B7530160
M. Wt: 225.25 g/mol
InChI Key: LETDJEPVUUXLPE-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine: is a heterocyclic compound that combines the structural features of quinoxaline and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science.

Properties

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-2-4-11-10(3-1)13-8-12(16-11)14-7-9-5-6-15-17-9/h1-6,8H,7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDJEPVUUXLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine typically involves the alkylation of quinoxalin-2-amine with a pyrazole derivative. One common method includes the use of Katritzky salts as alkylating agents in the presence of a photoredox catalyst such as eosin-y and a base like DIPEA at room temperature . This method is efficient and environmentally benign, providing high yields in a short reaction time.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow photoredox catalysis, which allows for the efficient and scalable synthesis of the compound under controlled conditions. This method is advantageous due to its high yield, shorter reaction times, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

    Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.

    Pyrazole: Another nitrogen-containing heterocyclic compound that forms the basis of the pyrazole ring in N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine.

Uniqueness: this compound is unique due to its combined structural features of both quinoxaline and pyrazole, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

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